molecular formula C19H17BrN4O B14952844 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide

Cat. No.: B14952844
M. Wt: 397.3 g/mol
InChI Key: BQQNNIHXAKBHEH-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced benzimidazole derivatives, and various substituted indole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with various molecular targets:

Properties

Molecular Formula

C19H17BrN4O

Molecular Weight

397.3 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-bromoindol-1-yl)acetamide

InChI

InChI=1S/C19H17BrN4O/c20-14-5-6-17-13(11-14)8-10-24(17)12-19(25)21-9-7-18-22-15-3-1-2-4-16(15)23-18/h1-6,8,10-11H,7,9,12H2,(H,21,25)(H,22,23)

InChI Key

BQQNNIHXAKBHEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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